molecular formula C24H15Cl2NO2 B11553264 [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

Cat. No.: B11553264
M. Wt: 420.3 g/mol
InChI Key: AAMHTGCWWBGCRY-UHFFFAOYSA-N
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Description

[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic compound that features a naphthalene ring system substituted with a chlorophenyl group and an iminomethyl group, along with a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process:

    Formation of the Iminomethyl Intermediate: This step involves the condensation of 4-chlorobenzaldehyde with 2-aminonaphthalene to form the iminomethyl intermediate.

    Esterification: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to form the final ester product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction of the iminomethyl group can yield the corresponding amine.

    Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry:

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Organic Electronics:

Mechanism of Action

The mechanism of action of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The iminomethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.

    4-Phenoxyaniline compound with tetrachlorostannane: Another compound with aromatic rings and chlorine substituents.

    2-Amino-5-methoxy-pyrimidin-4-ol compound with sulfuric acid: A compound with aromatic rings and nitrogen-containing functional groups.

Uniqueness:

    Structural Complexity: The combination of naphthalene, chlorophenyl, iminomethyl, and chlorobenzoate groups makes [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate unique.

Properties

Molecular Formula

C24H15Cl2NO2

Molecular Weight

420.3 g/mol

IUPAC Name

[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H15Cl2NO2/c25-18-8-5-17(6-9-18)24(28)29-23-14-7-16-3-1-2-4-21(16)22(23)15-27-20-12-10-19(26)11-13-20/h1-15H

InChI Key

AAMHTGCWWBGCRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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